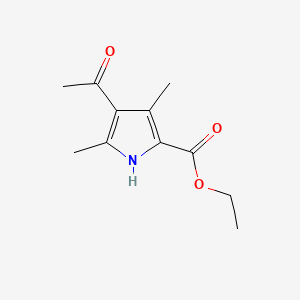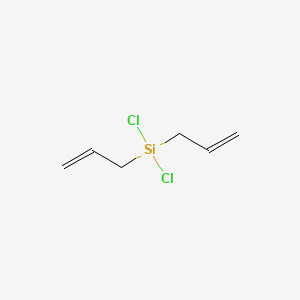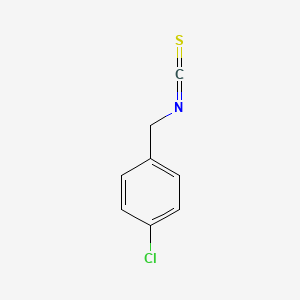![molecular formula C5H3N3O2S B1580737 Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 5082-82-6](/img/structure/B1580737.png)
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a chemical compound with the molecular formula C5H3N3O2S . It has a molecular weight of 169.16 . The IUPAC name for this compound is [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione .
Synthesis Analysis
A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives are still being explored .
Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is characterized by the presence of a thiazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) .
Physical And Chemical Properties Analysis
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a solid compound . It is stored in a sealed container at room temperature .
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-d]pyrimidines as Privileged Scaffold in Drug Discovery
Thiazolo[5,4-d]pyrimidines are recognized for their broad pharmacological activities, including as immune-modulators, CRF receptor antagonists, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, and anti-inflammatory agents, among others. Their structural resemblance to purines suggests significant potential in medicinal chemistry research for novel therapeutics development (Kuppast & Fahmy, 2016).
Facile Synthesis for Drug Discovery
A facile and efficient approach for synthesizing 5, 7-disubstituted thiazolo[5,4-d]pyrimidine-4, 6(5H, 7H)-diones showcases the adaptability of this compound class in constructing drug discovery libraries due to the easy availability of substrates and tolerance of structural diversity (Chen et al., 2012).
Anticancer and Anti-inflammatory Activities
New derivatives of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione have shown potential cytotoxic effects and prominent anti-inflammatory effects in in vitro studies, highlighting their therapeutic potential against various diseases (Sukanya et al., 2022).
Solid-Phase Synthesis for Drug Libraries
The development of a solid-phase synthesis method for 7-aminothiazolo[4,5-d]pyrimidine-based library via Dimroth rearrangement enables the production of diverse compounds, supporting the role of thiazolo[5,4-d]pyrimidines in drug discovery and library diversification (Lim et al., 2021).
Apoptosis-Inducing Activity
Thiazolo[5,4-d]pyrimidines have also been identified for their apoptosis-inducing activity in cancer cell lines, suggesting a potential mechanism for anticancer properties. The specific derivatives showed significant antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Singh et al., 2013).
Novel Immunomodulatory Agents
The synthesis and investigation of thiazolo[5,4-d]pyrimidines as immunosuppressive agents showcase their potential in organ transplantation and preventing graft rejection. Certain derivatives have demonstrated potent in vitro and in vivo activities, rivaling established drugs like cyclosporin A (Jang et al., 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione include further exploration of its synthetic methods and biological properties . There is also interest in developing novel Thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the Adenosine A1 and A2A receptors .
Eigenschaften
IUPAC Name |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKSLGUQLMACHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303736 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
5082-82-6 | |
| Record name | 5082-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)








